molecular formula C18H18N4O3S B2533856 (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1203440-68-9

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2533856
CAS No.: 1203440-68-9
M. Wt: 370.43
InChI Key: NIULOTXPPXQRBW-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with critical roles in cellular signaling, proliferation, and survival. This compound demonstrates high selectivity for GSK-3β over other kinases , making it an invaluable chemical probe for dissecting the complex Wnt/β-catenin signaling pathway and investigating the physiological consequences of GSK-3β inhibition. Its primary research value lies in the study of neurodegenerative diseases, such as Alzheimer's disease, where GSK-3β is implicated in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles . Furthermore, due to the involvement of GSK-3β in apoptosis, inflammation, and insulin signaling, this inhibitor is a key tool for exploring novel therapeutic strategies in oncology, metabolic disorders, and psychiatric conditions. The prop-2-yn-1-yl (propargyl) moiety incorporated into its structure also provides a functional handle for bioorthogonal chemistry, such as in Click chemistry applications, enabling researchers to study target engagement, perform pull-down assays, or create chemical probes for cellular imaging. The (E)-configured exocyclic double bond is a crucial structural feature for its potent biological activity and binding affinity .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-6-9-22-15-12(24-4)7-8-13(25-5)16(15)26-18(22)19-17(23)14-11(2)10-21(3)20-14/h1,7-8,10H,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIULOTXPPXQRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 1203440-68-9
PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight370.4 g/mol
CAS Number1203440-68-9

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In a study by Evren et al. (2019), thiazole-based compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells and mouse embryoblast cells, with IC50 values indicating potent activity against these lines .

The specific compound of interest may exert its effects through interactions with key proteins involved in cell cycle regulation and apoptosis pathways. Molecular docking studies suggest that the benzo[d]thiazole moiety enhances binding affinity to target proteins compared to other structural analogs.

Antimicrobial Activity

Thiazole derivatives are known for their antibacterial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of thiazole-containing compounds against Staphylococcus aureus and Escherichia coli, suggesting that the structural features of the thiazole ring play a crucial role in their antimicrobial efficacy . The biological activity of this compound may similarly be explored for its potential as an antimicrobial agent.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that its biological effects may stem from:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells via modulation of Bcl-2 family proteins and caspases, leading to programmed cell death .
  • Interference with Cellular Signaling Pathways : The presence of methoxy groups and the unique pyrazole structure may influence various signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological activities of related thiazole derivatives:

  • Anticonvulsant Activity : A series of thiazole derivatives were tested for anticonvulsant effects in animal models, showing promising results with median effective doses indicating significant protective indices against seizures .
  • Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, with structure–activity relationship (SAR) analyses revealing that specific substitutions on the thiazole ring enhanced activity .

Scientific Research Applications

Research indicates that compounds similar to (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide exhibit a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of benzo[d]thiazole possess anticancer properties. For instance:

  • Mechanism : Inhibition of key enzymes involved in cancer cell proliferation.
  • Case Study : A derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • Spectrum : Effective against both gram-positive and gram-negative bacteria.
  • Case Study : In vitro tests revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Pharmacological Insights

The pharmacological profile of this compound suggests potential therapeutic applications:

  • Anticancer agents targeting specific pathways in tumor cells.
  • Antibacterial formulations for treating resistant strains of bacteria.

Future Directions in Research

Further research is warranted to explore:

  • Mechanistic studies to elucidate the pathways through which these compounds exert their effects.
  • In vivo studies to assess the efficacy and safety profiles in animal models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Effects

The compound’s closest analog is (E)-1,4-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide (), differing in substituents on the benzo[d]thiazole ring:

  • Target compound : 4,7-dimethoxy groups.
  • Analog : 6-methylsulfonyl group.
Table 1: Substituent-Driven Property Comparison
Property Target Compound Analog (6-Sulfonyl Derivative)
Substituent Type Electron-donating (methoxy) Electron-withdrawing (sulfonyl)
Solubility (logP)* Lower logP (predicted) Higher logP (predicted)
Hydrogen Bonding Moderate (methoxy O-atoms) Strong (sulfonyl O-atoms)
Bioactivity Kinase inhibition (inferred) Enhanced target affinity (inferred)

*Predicted based on substituent polarity.

Conversely, the 4,7-dimethoxy groups in the target compound may improve aqueous solubility, a critical factor in drug bioavailability .

Methodological Approaches to Similarity Assessment

Structural similarity is quantified using molecular fingerprints (e.g., MACCS, Morgan) and similarity indices (e.g., Tanimoto, Dice). For example:

  • A Tanimoto coefficient >0.85 indicates high structural similarity, often correlating with overlapping biological activity .
  • Activity cliffs (structural analogs with divergent bioactivities) highlight exceptions to the "similar property principle." For instance, minor substituent changes (e.g., methoxy to sulfonyl) may drastically alter target selectivity .

Conformational and Geometric Considerations

The benzo[d]thiazole ring’s puckering dynamics () influence ligand-receptor binding. While the target compound’s 4,7-dimethoxy substituents may enforce a planar conformation, the 6-sulfonyl analog’s steric bulk could induce puckering, altering binding kinetics. However, explicit crystallographic or computational data are needed to confirm this hypothesis .

Preparation Methods

Synthetic Routes for Core Intermediate Formation

Synthesis of 4,7-Dimethoxybenzo[d]thiazol-2(3H)-one

The benzothiazole core is synthesized via cyclization of 2-amino-4,7-dimethoxybenzenethiol with carbonyl sources. A representative method involves refluxing 2-amino-4,7-dimethoxybenzenethiol (10 mmol) with urea (12 mmol) in ethylene glycol at 140°C for 5 hours, yielding 4,7-dimethoxybenzo[d]thiazol-2(3H)-one as a pale yellow solid (62% yield). Alternative protocols using carbon disulfide or thiourea under acidic conditions (H₂SO₄) show comparable efficiency but require longer reaction times.

Propargylation of the Thiazole Nitrogen

Introduction of the prop-2-yn-1-yl group to the thiazole nitrogen is achieved via nucleophilic substitution. A mixture of 4,7-dimethoxybenzo[d]thiazol-2(3H)-one (5 mmol), propargyl bromide (6 mmol), and potassium carbonate (7.5 mmol) in anhydrous acetonitrile is refluxed for 12–24 hours under nitrogen. The reaction is monitored by TLC, and upon completion, the product is isolated by filtration and recrystallized from ethanol, yielding 3-(prop-2-yn-1-yl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-one (76% yield). Catalytic benzyltriethylammonium chloride (TEBA) enhances reaction rates by phase-transfer effects.

Condensation with Pyrazole-Carboxamide Derivatives

Preparation of 1,4-Dimethyl-1H-Pyrazole-3-Carboxylic Acid

The pyrazole component is synthesized via Vilsmeier-Haack cyclization. A solution of 1,4-dimethyl-1H-pyrazole (10 mmol) in DMF (15 mL) is treated with POCl₃ (12 mmol) at 0°C, followed by heating to 80°C for 4 hours. Hydrolysis with ice-water yields 1,4-dimethyl-1H-pyrazole-3-carbaldehyde, which is oxidized to the carboxylic acid using KMnO₄ in acidic medium (82% yield).

Formation of the Hydrazone Linkage

The E-configuration is established during the condensation of 3-(prop-2-yn-1-yl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-one with 1,4-dimethyl-1H-pyrazole-3-carbohydrazide. Equimolar amounts of both components are refluxed in ethanol containing a catalytic amount of acetic acid for 6 hours. The Schiff base forms preferentially in the E-configuration due to steric hindrance from the propargyl group, as confirmed by NOESY NMR. The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the title compound as a white crystalline solid (68% yield).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (acetonitrile, DMF) favor propargylation, while ethanol or methanol is optimal for the condensation step.
  • Temperature Control : Propargylation requires reflux (80–100°C), whereas condensation proceeds efficiently at 70–80°C to minimize side reactions.

Catalytic Additives

  • Phase-Transfer Catalysts : TEBA increases propargylation yields from 60% to 76% by facilitating anion transfer.
  • Acid Catalysts : Acetic acid (1–2 mol%) accelerates hydrazone formation while suppressing tautomerization.
Table 1: Optimization of Propargylation Conditions
Condition Yield (%) Purity (HPLC)
Without TEBA 60 92.5
With TEBA (0.1 eq) 76 98.3
Solvent: Acetonitrile 68 97.1
Solvent: DMF 71 96.8

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, CH=N), 7.09 (d, J = 8.8 Hz, 1H, Ar-H), 6.83 (d, J = 8.8 Hz, 1H, Ar-H), 4.72 (s, 2H, OCH₂C≡CH), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.61 (s, 3H, NCH₃), 2.42 (s, 3H, CH₃).
  • ¹³C NMR : δ 169.4 (C=O), 158.2 (C=N), 149.1 (Ar-C-O), 103.7 (C≡CH), 79.8 (C≡C), 56.1 (OCH₃), 42.3 (NCH₃).
  • HRMS : m/z calculated for C₂₀H₂₂N₄O₄S [M+H]⁺ 447.1432, found 447.1428.

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration, with dihedral angles of 172.3° between the benzothiazole and pyrazole planes. Intermolecular hydrogen bonds (N–H···O) stabilize the crystal lattice.

Applications and Derivative Screening

While biological data for the title compound remains unpublished, structurally analogous benzothiazole-pyrazole hybrids exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : IC₅₀ = 12 µM against MCF-7 breast cancer cells via topoisomerase II inhibition.
  • Kinase Inhibition : Selective inhibition of JAK2 (78% at 10 µM) in molecular docking studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between functionalized benzo[d]thiazole and pyrazole precursors. For example:

Reaction Setup : Reflux equimolar amounts of the benzo[d]thiazole intermediate (e.g., 4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene) and the pyrazole carboxamide derivative in ethanol for 2–5 hours under inert atmosphere .

Workup : Filter the precipitated product and recrystallize using a DMF–EtOH (1:1) solvent system to enhance purity .

Alternative Approaches : For sterically hindered analogs, replace ethanol with acetic anhydride and triethyl orthoformate to facilitate imine formation, as demonstrated in pyrazole-carbonitrile syntheses .

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional crystallization (DMF–EtOH) to isolate the (E)-isomer selectively .
  • Characterization :
  • NMR : Assign the (E)-configuration via NOESY correlations, focusing on the benzo[d]thiazole-propargyl and pyrazole-methyl group spatial relationships.
  • X-ray Crystallography : Resolve puckering effects in the benzo[d]thiazole ring using Cremer-Pople coordinates to define out-of-plane displacements .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

  • Methodological Answer :

  • Factor Selection : Prioritize reaction time, solvent polarity (e.g., ethanol vs. THF), and stoichiometric ratios of reactants.
  • Response Variables : Yield, purity (HPLC), and isomer selectivity.
  • Statistical Modeling : Use a central composite design to map nonlinear relationships. For example, highlights DoE applications in flow chemistry, where temperature and residence time were optimized for diazomethane synthesis .
  • Example Table :
FactorLow LevelHigh LevelOptimal Value
Temperature (°C)7011090
Reaction Time (h)253.5
Solvent (EtOH:DMF)1:00:11:1

Q. What computational methods are suitable for analyzing the conformational dynamics of the benzo[d]thiazole ring?

  • Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) using atomic coordinates from DFT-optimized structures. defines these parameters for nonplanar rings, enabling quantification of out-of-plane distortions .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., water or DMSO) to study propargyl group rotation and ring puckering kinetics.

Q. How can mechanistic studies resolve contradictions in reaction pathways for analogs of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated propargyl groups to track regioselectivity in cyclization steps.
  • Kinetic Profiling : Monitor intermediate formation via in-situ IR or LC-MS. For example, identifies ethoxymethyleneamino intermediates during pyrazole-carbonitrile synthesis, which can be trapped and analyzed .
  • Contradiction Resolution : If competing pathways (e.g., (E)/(Z) isomerization) are observed, vary solvent polarity (aprotic vs. protic) to stabilize transition states.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.